trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol
Overview
Description
trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol: is a chemical compound with a unique structure that includes a cyclobutanol ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-yl typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the isoindole and cyclobutanol functionalities. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.
Chemical Reactions Analysis
Types of Reactions
trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing a functional group with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include ketones, alcohols, carboxylic acids, and other substituted derivatives of the original compound.
Scientific Research Applications
trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential therapeutic applications could include the development of new drugs or treatments.
Industry: : It may be used in the production of materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
trans-2-(2,3-dihydro-1H-isoindol-2-yl)cyclobutan-1-ol: can be compared to other similar compounds, such as:
Isoindoline derivatives: : These compounds share the isoindole moiety but may have different substituents or ring structures.
Cyclobutanol derivatives: : These compounds contain the cyclobutanol group but may lack the isoindole component.
The uniqueness of This compound lies in its specific combination of structural features, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-5-11(12)13-7-9-3-1-2-4-10(9)8-13/h1-4,11-12,14H,5-8H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRPTGVBIKJLEF-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CC3=CC=CC=C3C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CC3=CC=CC=C3C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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